methyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The presence of the benzothiadiazine-1,1-dioxide ring system in its structure contributes to its pharmacological potential .
Mechanism of Action
Target of Action
The primary targets of the compound, also known as HMS3524M11, are yet to be definitively identified. Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, play a crucial role in its activity
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to activate katp channels on pancreatic endocrine tissue and vascular smooth muscle tissue
Result of Action
Given the reported activities of similar compounds, it is possible that hms3524m11 may have effects on a range of cellular processes, including cell proliferation, apoptosis, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized by reacting a suitable amine with a sulfonamide under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced at the 7-position of the benzothiadiazine ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiadiazine derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzothiadiazine ring, leading to the formation of dihydro derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzothiadiazine ring can produce dihydro derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate
- Methyl N-[2-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)acetyl]-D-alaninate
Uniqueness
Methyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate is unique due to its specific substitution pattern on the benzothiadiazine ring. The presence of the fluoro group at the 7-position and the sulfanyl group at the 3-position contribute to its distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O4S2/c1-17-9(14)5-18-10-12-7-3-2-6(11)4-8(7)19(15,16)13-10/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFDZLTUCZBFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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